Cas no 36284-95-4 (N-Methyl-N-(1H-indol-3-yl)methylamine)
N-Methyl-N-(1H-indol-3-yl)methylamine Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole-3-methanamine,N-methyl-
- 1-(1H-indol-3-yl)-N-methylmethanamine
- (1H-indol-3-ylmethyl)(methyl)amine
- (Indol-3-ylmethyl)methylamine
- 3-(methylaminomethyl)-1H-indole
- 3-(N-methylaminomethyl)indole
- 3-(N-methyl-aminomethyl)-indole
- 3-Methylaminomethylindol
- 3-methylaminomethylindole
- AC1L3WCK
- indol-3-ylmethyl-methyl-amine
- NMAMI
- N-Methyl-3-aminomethylindole
- N-methyl-N-(indol-3-ylmethyl)amine
- N-METHYL-N-[(1H-INDOL-3-YL)METHYL]AMINE
- SBB052492
- 3-((METHYLAMINO)METHYL)INDOLE
- AB12966
- NSC71783
- TS-02132
- NSC-71783
- NSC 71783
- AKOS006032182
- [(1H-indol-3-yl)methyl](methyl)amine
- EN300-40688
- (1H-Indol-3-ylmethyl)-methyl-amine
- 3-(methylaminomethyl) 1h-indole
- (indol-3-yl)-N-methylmethanamine
- N-METHYL-3-INDOLYLMETHYLAMINE
- 1-(1H-indol-3-yl)-N-methyl-methanamine
- AM806330
- INDOLE, 3-((METHYLAMINO)METHYL)-
- DTXSID20189826
- C21602
- Oprea1_742189
- SCHEMBL1092334
- N-Methyl-N-[1H-indol-3-yl)methyl]amine
- N-Norgramine
- 3-((METHYLAMINO)METHYL)-1H-INDOLE
- N-METHYL-1H-INDOLE-3-METHANAMINE
- BIFJNBXQXNWYOL-UHFFFAOYSA-
- METHYL((1H-INDOL-3-YL)METHYL)AMINE
- CHEBI:137310
- 1H-Indole-3-methanamine, N-methyl-
- HM87YT7IUS
- BIFJNBXQXNWYOL-UHFFFAOYSA-N
- InChI=1/C10H12N2/c1-11-6-8-7-12-10-5-3-2-4-9(8)10/h2-5,7,11-12H,6H2,1H3
- NORGRAMINE
- 3-(methylaminomethyl)indole
- UNII-HM87YT7IUS
- 36284-95-4
- N-Methyl-N-(1H-indol-3-yl)methylamine
-
- MDL: MFCD03011586
- Inchi: 1S/C10H12N2/c1-11-6-8-7-12-10-5-3-2-4-9(8)10/h2-5,7,11-12H,6H2,1H3
- InChI Key: BIFJNBXQXNWYOL-UHFFFAOYSA-N
- SMILES: N1C=C(CNC)C2C=CC=CC1=2
Computed Properties
- Exact Mass: 160.10016
- Monoisotopic Mass: 160.100048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 27.8
Experimental Properties
- Density: 1.116
- Boiling Point: 311.7°Cat760mmHg
- Flash Point: 142.3°C
- Refractive Index: 1.639
- PSA: 27.82
- LogP: 2.27820
N-Methyl-N-(1H-indol-3-yl)methylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 081937-0 |
N-Methyl-N-[1H-indol-3-yl)methyl]amine, 97% |
36284-95-4 | 97% | 0 |
$0.00 | 2023-09-09 | |
| Chemenu | CM233888-1g |
1-(1H-Indol-3-yl)-N-methylmethanamine |
36284-95-4 | 95% | 1g |
$540 | 2021-08-04 | |
| Chemenu | CM233888-5g |
1-(1H-Indol-3-yl)-N-methylmethanamine |
36284-95-4 | 95% | 5g |
$1623 | 2021-08-04 | |
| TRC | M337523-10mg |
N-Methyl-N-[(1H-indol-3-yl)methyl]amine |
36284-95-4 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M337523-50mg |
N-Methyl-N-[(1H-indol-3-yl)methyl]amine |
36284-95-4 | 50mg |
$ 115.00 | 2022-06-03 | ||
| TRC | M337523-100mg |
N-Methyl-N-[(1H-indol-3-yl)methyl]amine |
36284-95-4 | 100mg |
$ 185.00 | 2022-06-03 | ||
| Alichem | A199011082-250mg |
N-methyl-n-[(1h-indol-3-yl)methyl]amine |
36284-95-4 | 95% | 250mg |
$179.85 | 2023-09-02 | |
| Alichem | A199011082-1g |
N-methyl-n-[(1h-indol-3-yl)methyl]amine |
36284-95-4 | 95% | 1g |
$450.17 | 2023-09-02 | |
| Alichem | A199011082-5g |
N-methyl-n-[(1h-indol-3-yl)methyl]amine |
36284-95-4 | 95% | 5g |
$1314.40 | 2023-09-02 | |
| Apollo Scientific | OR6211-1g |
N-Methyl-N-[1H-indol-3-yl)methyl]amine |
36284-95-4 | 1g |
£450.00 | 2025-02-20 |
N-Methyl-N-(1H-indol-3-yl)methylamine Suppliers
N-Methyl-N-(1H-indol-3-yl)methylamine Related Literature
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1. Synthesis and reactions of N-indol-3-ylmethylalkylammes and related compoundsEl-Sayed M. Afsah,Anthony H. Jackson J. Chem. Soc. Perkin Trans. 1 1984 1929
Additional information on N-Methyl-N-(1H-indol-3-yl)methylamine
1H-Indole-3-methanamine, N-methyl-
1H-Indole-3-methanamine, N-methyl-, also known by its CAS number 36284-95-4, is a compound of significant interest in various fields of chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are widely studied due to their unique structural properties and potential applications in drug design. The indole ring, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is a common motif in many bioactive molecules. The presence of the methanamine group at the 3-position of the indole ring, along with the N-methyl substitution, imparts unique electronic and steric properties to the molecule.
The synthesis of 1H-Indole-3-methanamine, N-methyl- involves several steps, typically starting from indole derivatives. One common approach is the alkylation of indole at the 3-position using appropriate alkylating agents. The subsequent methylation step introduces the N-methyl group, which can be achieved through various methods such as treatment with methylating agents like methyl iodide or dimethyl sulfate in the presence of a base. The optimization of reaction conditions is crucial to ensure high yields and selectivity in these transformations.
Recent studies have highlighted the potential of 1H-Indole-3-methanamine, N-methyl- as a building block in medicinal chemistry. Its structure allows for further functionalization at various positions on the indole ring, making it a versatile starting material for designing bioactive compounds. For instance, researchers have explored its use in developing inhibitors for protein kinases and other enzymes involved in disease pathways.
In terms of biological activity, 1H-Indole-3-methanamine, N-methyl- has shown promising results in preliminary assays. Its ability to modulate cellular signaling pathways and interact with target proteins makes it a valuable compound for drug discovery efforts. Additionally, its structural flexibility allows for the exploration of different substitution patterns to optimize pharmacokinetic properties such as solubility and bioavailability.
The application of computational chemistry techniques has further enhanced our understanding of this compound's properties. Molecular modeling studies have provided insights into its binding modes with target proteins and have guided the design of more potent analogs. These advancements underscore the importance of interdisciplinary approaches in modern drug development.
In conclusion, 1H-Indole-3-methanamine, N-methyl-, with its unique structure and versatile properties, continues to be a focal point in chemical research. Its role as a key intermediate in synthesizing bioactive molecules positions it as an essential compound in both academic and industrial settings. As research progresses, we can expect further innovations leveraging this compound's potential to address unmet medical needs.
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